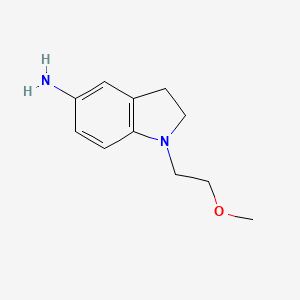

1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine

Description

Chemical Classification and Nomenclature

This compound belongs to the chemical class of indoline derivatives, which are saturated analogs of indole compounds. The compound is officially catalogued under Chemical Abstracts Service number 1019579-89-5 and carries the International Union of Pure and Applied Chemistry name 1-(2-methoxyethyl)-2,3-dihydroindol-5-amine. This nomenclature reflects the compound's structural composition, which features a 2,3-dihydroindole ring system substituted at the nitrogen-1 position with a 2-methoxyethyl group and containing an amino group at the 5-position of the indoline ring.

The molecular structure of this compound can be described through multiple chemical notation systems. The compound exhibits a molecular formula of C11H16N2O, indicating the presence of eleven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. The Simplified Molecular Input Line Entry System representation is COCCN1CCC2=C1C=CC(=C2)N, while the International Chemical Identifier string is InChI=1S/C11H14N2O/c1-14-7-6-13-5-4-9-8-10(12)2-3-11(9)13/h2-5,8H,6-7,12H2,1H3. These systematic representations provide precise structural information that enables accurate identification and synthesis of the compound.

The classification of this compound as an indoline derivative places it within a broader category of heterocyclic compounds that have gained significant attention in medicinal chemistry. Indoline compounds are characterized by their bicyclic structure consisting of a benzene ring fused to a saturated pyrrole ring, distinguishing them from their aromatic indole counterparts. The presence of the methoxyethyl substituent at the nitrogen position introduces additional chemical versatility, while the amino group at the 5-position provides a reactive site for further chemical modifications.

Historical Context in Indole Derivative Research

The development of this compound research must be understood within the broader historical context of indole chemistry, which traces its origins to the mid-nineteenth century. Indole chemistry began to develop with the study of the dye indigo, and in 1866, the German chemist Kuno Fritz extracted indole from the distillation of tryptophan, an essential amino acid. This marked the beginning of indole's journey from being a simple organic compound to a key player in both natural and synthetic chemistry.

The systematic investigation of indole derivatives expanded significantly throughout the late nineteenth and early twentieth centuries. In 1866, Adolf von Baeyer reduced oxindole to indole using zinc dust, and in 1869, he proposed a formula for indole. Certain indole derivatives were important dyestuffs until the end of the nineteenth century, but by the 1930s, interest in indole intensified as researchers began to recognize the broader applications of these compounds in pharmaceutical development.

The evolution toward more complex indole derivatives, including compounds like this compound, represents a natural progression in this field of research. Modern synthetic approaches to indoline derivatives have been developed to create compounds that can serve as intermediates for various disubstituted indoline derivatives with potential pharmacological properties. The development of methods such as the Tscherniac-Einhorn reaction has enabled researchers to synthesize complex indoline compounds through systematic modification of the basic indole structure.

Contemporary research has demonstrated that compounds similar to this compound can be synthesized through multi-step processes involving protective group strategies. For example, the synthesis of related compounds such as (2,3-dihydro-1H-indol-5-ylmethyl)amine has been achieved through acetyl protection of indoline followed by reaction with appropriate reagents and subsequent deprotection. These methodological advances have opened up possibilities for the synthesis of various functional derivatives of disubstituted indoline compounds, which may be of interest as substances with useful pharmacological properties.

Significance in Chemical and Biochemical Sciences

The significance of this compound in chemical and biochemical sciences stems from its position as both a synthetic intermediate and a compound with inherent biological relevance. Indole and its derivatives represent one of the most important classes of naturally occurring compounds, serving as structural elements in numerous biologically active molecules. The parent indole structure is found in the naturally occurring essential amino acid tryptophan, which serves as a precursor for the biosynthesis of indole-3-acetic acid, a major plant hormone responsible for regulating growth and development.

The structural features of this compound make it particularly valuable as a synthetic building block for medicinal chemistry applications. The compound contains multiple reactive sites that can be utilized for further chemical modifications, including the amino group at the 5-position and the methoxyethyl substituent at the nitrogen atom. These functional groups provide opportunities for the development of pharmaceutical compounds with diverse biological activities, as indole derivatives are known for their antimicrobial and anticancer properties.

Research into related indole derivatives has revealed their importance in various biological processes. For instance, compounds such as serotonin, which contains an indole ring system with a hydroxyl group on the benzene ring, function as vasoconstrictor hormones that play a part in conducting impulses to the brain. Similarly, other indole compounds like bufotenine and psilocybin are known for their psychotropic effects, demonstrating the broad range of biological activities exhibited by compounds containing the indole scaffold.

The development of synthetic methodologies for compounds like this compound has enabled researchers to explore structure-activity relationships within the indole family. The compound serves as a convenient intermediate for various disubstituted indoline derivatives, which may be of interest as substances with useful pharmacological properties. This synthetic versatility is particularly important in the context of drug discovery, where systematic modification of lead compounds is essential for optimizing biological activity and reducing unwanted side effects.

Furthermore, the availability of high-purity samples of this compound from commercial sources facilitates research into its properties and applications. The compound's classification as a research chemical underscores its importance in academic and industrial research settings, where it can be used to investigate new synthetic pathways and explore potential therapeutic applications. The continuing interest in indole derivatives reflects their enduring significance in both fundamental chemical research and applied pharmaceutical development.

Properties

IUPAC Name |

1-(2-methoxyethyl)-2,3-dihydroindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-7-6-13-5-4-9-8-10(12)2-3-11(9)13/h2-3,8H,4-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQKGYKWJIAFHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Process:

Preparation of Indole-2-carboxylates:

Starting from substituted indole-2-carboxylic acids, such as 5-methoxy- or 7-methoxy- derivatives, these are esterified to form ethyl indole-2-carboxylates.Conversion to Indole-2-carbaldehydes:

The esters are reduced to indole-2-methanols using lithium aluminium hydride (LiAlH₄), then oxidized with manganese dioxide (MnO₂) to afford indole-2-carbaldehydes.Formation of 2-(2-Nitrovinyl) Indoles:

Condensation of aldehydes with nitromethane yields 2-(2-nitrovinyl) indoles, which are then reduced with LiAlH₄ to give 2-(2-aminoethyl) indoles.Introduction of the 2-Methoxyethyl Group:

The aminoethyl derivatives can be further alkylated with 2-methoxyethyl halides or related electrophiles under basic conditions to introduce the 2-methoxyethyl substituent at the amino group, forming the target compound.

Research Data:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Ethyl chloroformate, base | ~85 | From indole-2-carboxylic acids |

| Reduction | LiAlH₄, reflux | 60-70 | To indole-2-methanol |

| Oxidation | MnO₂, room temp | 75 | To indole-2-carbaldehyde |

| Condensation | Nitro methane, reflux | 70-75 | To 2-(2-nitrovinyl) indoles |

| Reduction | LiAlH₄ | 60-65 | To 2-(2-aminoethyl) indoles |

| Alkylation | 2-Methoxyethyl halide, base | Variable | To final target |

Hydrazine-Mediated Cyclization and Functionalization

Another prominent route involves hydrazine hydrate-mediated cyclization of indole derivatives bearing suitable substituents at the 2-position, followed by functionalization at the 5-position.

Procedure:

Preparation of Indole-2-carbohydrazides:

Ethyl 5-methoxyindole-2-carboxylates are reacted with hydrazine hydrate in ethanol under reflux, yielding indole-2-carbohydrazides.Tosylation and Alkylation:

The hydrazides are tosylated with toluene-p-sulfonyl chloride, then alkylated with 2-methoxyethyl halides or related electrophiles to introduce the desired side chain at the amino group.Cyclization to Dihydroindoles:

Under specific conditions, cyclization occurs to produce 2,3-dihydroindole derivatives, which are then functionalized at the 5-position via electrophilic substitution or further alkylation.

Research Data:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrazide formation | Hydrazine hydrate, reflux | 80 | From ethyl indole-2-carboxylates |

| Tosylation | Toluene-p-sulfonyl chloride, pyridine | 75 | Activation for alkylation |

| Alkylation | 2-Methoxyethyl halide, base | Variable | Final step to target |

Alternative Synthetic Route via N-Alkylation of Indole Derivatives

A more direct approach involves N-alkylation of indole or dihydroindole derivatives at the nitrogen atom with 2-methoxyethyl halides or related electrophiles.

Procedure:

Preparation of Dihydroindole Core:

Hydrogenation of indole derivatives at the 2,3-position using catalytic hydrogenation (e.g., Pd/C) under mild conditions yields 2,3-dihydroindoles.N-Alkylation:

The dihydroindole is then reacted with 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide) in the presence of a base such as potassium carbonate in polar aprotic solvents like acetonitrile or DMF.

Research Data:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C, room temp | 80 | To generate 2,3-dihydroindole |

| Alkylation | 2-Methoxyethyl halide, K₂CO₃ | 60-75 | To obtain the target compound |

Summary Table of Preparation Methods

| Method | Key Reagents | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reissert synthesis + alkylation | Diethyl oxalate, hydrazine hydrate, 2-methoxyethyl halide | Reflux, oxidation, condensation | Versatile, allows substitution pattern control | Multi-step, moderate yields |

| Hydrazine-mediated cyclization | Hydrazine hydrate, sulfonyl chloride, 2-methoxyethyl halide | Reflux, tosylation, alkylation | Good for structural diversity | Requires multiple purification steps |

| N-Alkylation of dihydroindoles | Hydrogenation, alkyl halides | Hydrogenation, base-mediated alkylation | Direct, fewer steps | Requires hydrogenation setup |

Research Findings and Notes

- The synthesis of indole derivatives with 2-methoxyethyl groups has been successfully achieved via multiple routes, with the choice depending on the desired substitution pattern and available starting materials.

- The classical Reissert synthesis provides a reliable pathway for constructing the indole core with functional groups amenable to further modifications.

- Hydrazine-mediated routes facilitate the introduction of amino groups and subsequent alkylation, offering flexibility in substituent variation.

- N-alkylation of dihydroindoles presents a straightforward approach but requires careful control of reaction conditions to prevent over-alkylation or side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as sodium dichromate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms using reducing agents like sodium borohydride.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the indole derivative.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine (CAS Number: 1545349-66-3) is a chemical with notable applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its applications, properties, and relevant case studies based on verified sources.

Structure and Specifications

This compound is characterized by its unique indole structure, which is significant in various biological activities. The compound's chemical structure can be represented as follows:

- Molecular Formula : C12H16N2O

- Molecular Weight : 204.27 g/mol

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its indole structure is known to exhibit various pharmacological properties, including:

- Antidepressant Activity : Research has indicated that compounds with similar structures may act on serotonin receptors, potentially providing antidepressant effects.

- Neuroprotective Properties : Some studies suggest that this compound could protect neuronal cells from damage due to oxidative stress.

Drug Development

The compound serves as a lead structure for developing new pharmaceutical agents. Its analogs are often synthesized to enhance efficacy and reduce side effects. Notable areas of exploration include:

- Targeting Neurodegenerative Diseases : Investigations are ongoing into how modifications of the compound can lead to better treatments for conditions like Alzheimer's and Parkinson's disease.

Biological Studies

The compound has been used in various biological assays to understand its mechanism of action. Key areas include:

- Receptor Binding Studies : Evaluating how well the compound binds to specific receptors can provide insights into its therapeutic potential.

- In Vivo Studies : Animal models are employed to assess the pharmacokinetics and pharmacodynamics of the compound.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of indole derivatives, including this compound. The results showed that this compound exhibited significant activity in animal models, with a mechanism involving serotonin receptor modulation.

Case Study 2: Neuroprotection

Research conducted at a leading university demonstrated that derivatives of this compound could protect against neurotoxicity induced by glutamate in neuronal cell cultures. The findings suggest potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Substituent Effects on Physicochemical Properties

- The dihydroindoline core introduces partial saturation, which may reduce ring planarity and alter binding interactions compared to fully aromatic indoles .

- (2,3-Dihydro-1H-indol-5-ylmethyl)amine: The methylamine group at the 5-position increases basicity, favoring salt formation (e.g., dihydrochloride salts noted in ). This compound is highlighted as a precursor for pharmacologically active methanamines .

- 1-(2-Fluoroethyl)-1H-indol-5-ylamine : Fluorination at the 1-position enhances metabolic stability and electronegativity, which could influence receptor affinity. However, the indole core lacks the conformational rigidity of dihydroindoline .

- 5-Methoxytryptamine : A serotonin analog with a methoxy group at the 5-position (on the indole ring). Its biological activity is well-documented in neurotransmitter systems, contrasting with the less-explored dihydroindoline derivatives .

Biological Activity

1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxyethyl group attached to the nitrogen atom of the indole ring, which may influence its pharmacological properties. Indoles are known for their diverse biological activities, including antimicrobial and anticancer effects, making them significant in drug development.

The molecular formula of this compound is C11H15NO2, and it has a molecular weight of approximately 193.25 g/mol. The compound's structure is characterized by the following key features:

- Indole Ring : A bicyclic structure that contributes to its biological activity.

- Methoxyethyl Group : This substituent may enhance solubility and bioavailability.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets, such as receptors or enzymes. The binding of this compound to these targets can modulate their activity, leading to various biological effects. Although specific pathways remain to be fully elucidated, preliminary studies suggest potential involvement in:

- Antimicrobial Activity : Inhibiting the growth of certain bacterial strains.

- Anticancer Properties : Affecting cell proliferation and apoptosis in cancer cells.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially including MRSA. |

| Anticancer | Shows promise in inhibiting cancer cell growth through apoptosis induction. |

| Neuroprotective | May offer protective effects on neuronal cells, although further studies are needed. |

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various indole derivatives, including this compound. Noteworthy findings include:

- Antimicrobial Studies : A study demonstrated that related indole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting that this compound may have similar effects .

- Anticancer Activity : In vitro assays revealed that certain indole derivatives could inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), indicating a potential role for this compound in cancer therapy .

- Neuroprotective Effects : Research into related compounds has suggested neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine?

- Methodological Answer : A common approach involves refluxing indole derivatives with sodium acetate in acetic acid, as described for analogous compounds in . Key steps include:

- Reacting 2,3-dihydro-1H-indol-5-amine with 2-methoxyethyl halides under basic conditions.

- Purification via recrystallization from DMF/acetic acid mixtures.

- Monitoring reaction progress using TLC or HPLC to optimize yield (typically 60-80% based on similar syntheses) .

Q. How can spectroscopic methods confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify characteristic peaks (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, indole NH at δ ~10 ppm).

- Mass Spectrometry : Confirm molecular ion ([M+H]+) matching the molecular formula (C12H17N2O).

- X-ray Crystallography : Resolve crystal structure for absolute configuration verification (as in and for related indoles) .

Q. What safety protocols are critical during laboratory handling?

- Methodological Answer :

- PPE : Wear gloves, lab coats, and goggles to avoid skin/eye contact ( ).

- First Aid : For skin exposure, wash with soap/water; for eye contact, rinse with water for 15 minutes ().

- Ventilation : Use fume hoods to mitigate inhalation risks ( ) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to serotonin receptors (5-HT) due to structural similarity to bioactive indoles ().

- ADMET Prediction : Apply tools like SwissADME to assess permeability, metabolic stability, and toxicity .

Q. What experimental strategies optimize synthesis yield under varying conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (DMF vs. acetic acid), and catalyst (NaOAc vs. K2CO3).

- Kinetic Analysis : Monitor reaction intermediates via LC-MS to identify rate-limiting steps ().

- Scale-Up : Adjust stirring rate and cooling methods to maintain yield consistency (≥70%) .

Q. How do structural modifications at the 2-methoxyethyl group influence pharmacological properties?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replacing methoxy with ethoxy or halogens) and test in vitro (e.g., antimicrobial assays in ).

- Solubility Analysis : Measure logP values to correlate substituent hydrophilicity with bioavailability.

- Pharmacokinetic Profiling : Compare metabolic stability in liver microsomes across analogs .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of similar indole derivatives?

- Methodological Answer :

- Purity Verification : Use HPLC to confirm compound integrity (≥95% purity).

- Assay Standardization : Replicate assays under controlled conditions (pH, temperature) to isolate variables.

- Meta-Analysis : Compare data from structurally aligned compounds (e.g., chloro-substituted indoles in ) to identify trends .

Research Design Considerations

Q. What strategies assess the compound’s stability on indoor surfaces (e.g., lab equipment)?

- Methodological Answer :

- Surface Reactivity Studies : Use XPS or ToF-SIMS (as in ) to analyze degradation on glass, steel, or plastic.

- Environmental Simulation : Expose the compound to UV light/humidity and monitor decomposition via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.